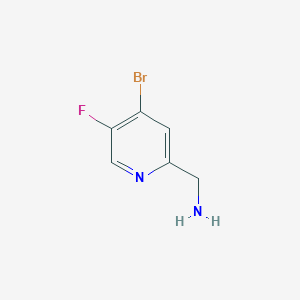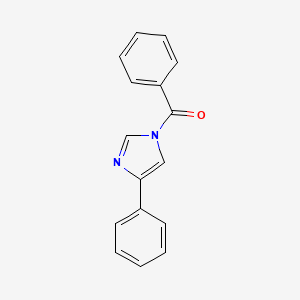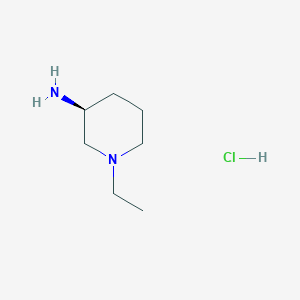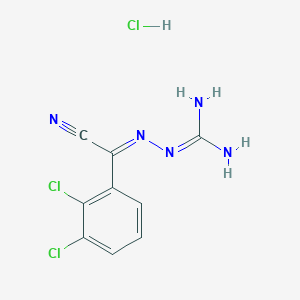
N'-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride is a chemical compound with the molecular formula C9H7Cl2N5. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride typically involves the reaction of 2,3-dichlorobenzohydrazonoyl cyanide with carbamimidoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazonoyl cyanides.
Applications De Recherche Scientifique
N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-Carbamimidoyl-2,4-dichlorobenzohydrazonoyl cyanide
- N’-Carbamimidoyl-2,5-dichlorobenzohydrazonoyl cyanide
- N’-Carbamimidoyl-2,6-dichlorobenzohydrazonoyl cyanide
Uniqueness
N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Propriétés
Formule moléculaire |
C9H8Cl3N5 |
|---|---|
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
(1E)-2,3-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide;hydrochloride |
InChI |
InChI=1S/C9H7Cl2N5.ClH/c10-6-3-1-2-5(8(6)11)7(4-12)15-16-9(13)14;/h1-3H,(H4,13,14,16);1H/b15-7-; |
Clé InChI |
ALTHQWGEDDCJAF-DFPPEFKWSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)Cl)/C(=N\N=C(N)N)/C#N.Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


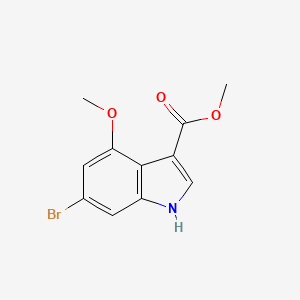
![sodium 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate](/img/structure/B12819851.png)
![5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine](/img/structure/B12819862.png)
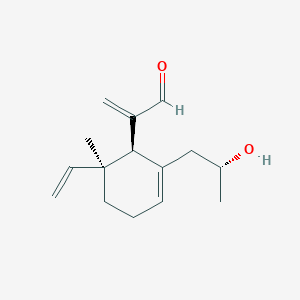


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-6-oxo-1H-purin-9-ium-2-olate](/img/structure/B12819885.png)
![2-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B12819895.png)
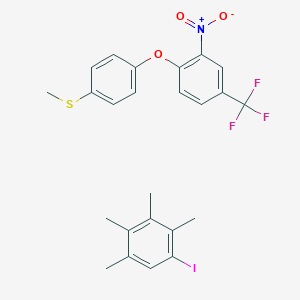
![2-Isopropyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12819912.png)
![N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12819923.png)
